molecular formula C10H13ClN2O B13738197 3-Amino-1-phenylpyrrolidin-2-one;hydrochloride CAS No. 1981-32-4

3-Amino-1-phenylpyrrolidin-2-one;hydrochloride

Katalognummer: B13738197
CAS-Nummer: 1981-32-4
Molekulargewicht: 212.67 g/mol
InChI-Schlüssel: JQVPLCXBYKWMFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-phenylpyrrolidin-2-one;hydrochloride is a chemical compound with the molecular formula C10H13ClN2O. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-phenylpyrrolidin-2-one;hydrochloride typically involves the reaction of 1-phenylpyrrolidin-2-one with ammonia or an amine under specific conditions. One common method includes the use of a reducing agent such as lithium aluminum hydride (LiAlH4) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-phenylpyrrolidin-2-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

3-Amino-1-phenylpyrrolidin-2-one;hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Amino-1-phenylpyrrolidin-2-one;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-1-phenylpyrrolidin-2-one;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

1981-32-4

Molekularformel

C10H13ClN2O

Molekulargewicht

212.67 g/mol

IUPAC-Name

3-amino-1-phenylpyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C10H12N2O.ClH/c11-9-6-7-12(10(9)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2;1H

InChI-Schlüssel

JQVPLCXBYKWMFC-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C(=O)C1N)C2=CC=CC=C2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.